REACTION_CXSMILES
|
CN1C(S[CH2:8][C:9]([OH:11])=[O:10])=NN=N1.O[N:13]1[C:17](=[O:18])[CH2:16][CH2:15][C:14]1=[O:19].C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C=O>[O:19]=[C:14]1[CH2:15][CH2:16][C:17](=[O:18])[N:13]1[O:11][C:9](=[O:10])[CH3:8]
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
CN1N=NN=C1SCC(=O)O
|
Name
|
|
Quantity
|
3.44 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
6.78 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for further five days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a few minutes white crystals were obtained
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered off
|
Type
|
CUSTOM
|
Details
|
Dimethylformamide was removed in vacuum
|
Type
|
CUSTOM
|
Details
|
was taken up in 60 ml ethyl acetate at 60° C.
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with 30 ml ethylacetate (three times)
|
Type
|
CUSTOM
|
Details
|
dried at high vacuum
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(CC1)=O)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |